molecular formula C13H13N3O2 B14120798 4-(1H-indole-2-carbonyl)piperazin-2-one CAS No. 1110506-54-1

4-(1H-indole-2-carbonyl)piperazin-2-one

Cat. No.: B14120798
CAS No.: 1110506-54-1
M. Wt: 243.26 g/mol
InChI Key: GKYIRIUVVPORTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indole-2-carbonyl)piperazin-2-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures results in a compound with significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)piperazin-2-one typically involves the condensation of piperazine-2,6-dione derivatives with indole carboxylic acid under microwave irradiation. This method provides high yields and is efficient in terms of reaction time . The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure consistent and high-yield production. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-2-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-indole-2-carbonyl)piperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-indole-2-carbonyl)piperazin-2-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, which can modulate biological activities. For example, it can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The piperazine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Similar structure but with a dione group.

    Indole-2-carboxylic acid: Lacks the piperazine moiety.

    Piperazine-2,6-dione: Lacks the indole moiety.

Uniqueness

4-(1H-indole-2-carbonyl)piperazin-2-one is unique due to its combined indole and piperazine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

1110506-54-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-(1H-indole-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C13H13N3O2/c17-12-8-16(6-5-14-12)13(18)11-7-9-3-1-2-4-10(9)15-11/h1-4,7,15H,5-6,8H2,(H,14,17)

InChI Key

GKYIRIUVVPORTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.